4-Ethynyl-N-isopropylpiperidine-1-carboxamide
CAS No.:
Cat. No.: VC13732440
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2O |
|---|---|
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 4-ethynyl-N-propan-2-ylpiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C11H18N2O/c1-4-10-5-7-13(8-6-10)11(14)12-9(2)3/h1,9-10H,5-8H2,2-3H3,(H,12,14) |
| Standard InChI Key | GUMNFYNPZXJWJO-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)N1CCC(CC1)C#C |
| Canonical SMILES | CC(C)NC(=O)N1CCC(CC1)C#C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-ethynyl-N-isopropylpiperidine-1-carboxamide features a six-membered piperidine ring with two critical substituents: an ethynyl group (-C≡CH) at the 4-position and an isopropyl carboxamide (-CONHCH(CH₃)₂) at the 1-position . The ethynyl group introduces sp-hybridized carbon atoms, conferring linear geometry and enhanced reactivity toward cycloaddition and coupling reactions.
Molecular Characteristics
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 4-ethynyl-N-propan-2-ylpiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C11H18N2O/c1-4-10-5-7-13(8-6-10)11(14)12-9(2)3/h1,9-10H,5-8H2,2-3H3,(H,12,14) |
The compound’s density, boiling point, and melting point remain uncharacterized in available literature, underscoring the need for experimental validation .
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the ethynyl and carboxamide groups occupying equatorial positions to minimize steric strain. Quantum mechanical calculations predict that the isopropyl carboxamide moiety enhances solubility in polar aprotic solvents, though empirical data are lacking.
Synthesis and Manufacturing
Synthetic routes to 4-ethynyl-N-isopropylpiperidine-1-carboxamide involve multi-step sequences, often starting from commercially available piperidine precursors.
Optimization Challenges
Yields in piperidine derivative synthesis are often hampered by side reactions involving the ethynyl group, such as polymerization or unintended cycloadditions. Catalytic systems employing palladium or copper have been proposed to enhance selectivity, though their efficacy for this specific compound remains untested.
Chemical Reactivity and Functionalization
The ethynyl group serves as a versatile handle for further derivatization, enabling participation in click chemistry and metal-catalyzed cross-couplings.
Cycloaddition Reactions
Under Huisgen conditions, the ethynyl group undergoes 1,3-dipolar cycloaddition with azides to form triazoles, a reaction exploited in bioorthogonal labeling. For example:
This reactivity could facilitate the compound’s use in prodrug design or polymer chemistry.
Cross-Coupling Applications
Palladium-catalyzed Sonogashira or Heck couplings with aryl halides may extend the compound’s aromatic framework, potentially enhancing binding affinity in pharmacological contexts. Source reports InCl₃-catalyzed multicomponent reactions for pyranopyrazole synthesis, suggesting that similar Lewis acid catalysts could optimize ethynyl piperidine functionalization .
Applications in Material Science and Catalysis
Beyond pharmacology, the compound’s rigid piperidine core and polar carboxamide group make it a candidate for:
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Coordination Chemistry: As a ligand for transition metals, leveraging the ethynyl group’s π-bonding capability.
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Polymer Additives: Enhancing thermal stability in polyamides or polyesters through hydrogen bonding with the carboxamide moiety.
Future Directions and Research Gaps
Critical areas for further investigation include:
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Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.
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Target Identification: High-throughput screening against protein libraries to elucidate mechanistic pathways .
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Process Optimization: Development of one-pot syntheses or flow chemistry approaches to improve yield and scalability .
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